molecular formula C22H17NO5S B2636152 ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate CAS No. 477568-15-3

ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate

Cat. No.: B2636152
CAS No.: 477568-15-3
M. Wt: 407.44
InChI Key: NWQPDLHKDWTTOT-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a benzo[f]chromene-3-one moiety via an amide linkage. The thiophene ring is further functionalized with a methyl group at position 3 and an ester group at position 2.

Properties

IUPAC Name

ethyl 3-methyl-5-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5S/c1-3-27-22(26)19-12(2)10-18(29-19)23-20(24)16-11-15-14-7-5-4-6-13(14)8-9-17(15)28-21(16)25/h4-11H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQPDLHKDWTTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s distinctiveness lies in its benzo[f]chromene-3-one substituent, which differentiates it from structurally related thiophene carboxylates. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Hydroxy, methyl, ester, and two ketone groups at positions 4 and 7 High thermal stability (mp 153–156°C); used in dye synthesis
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Phenyl, triacetoxy, and ester groups Enhanced crystallinity (mp 174–178°C); acetylated derivatives for solubility modulation
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy, and amino groups Lower synthetic yield (22%); potential bioactivity due to amino linkage
Target Compound Thiophene + benzo[f]chromene-3-one Methyl, ester, and 3-oxo-benzo[f]chromene-2-amido groups Expected fluorescence; potential kinase inhibition due to chromene moiety

Physicochemical Properties

  • Melting Points : Benzo[b]thiophene derivatives with acetylated hydroxyl groups (e.g., 4,5,7-triacetoxy-3-phenyl) show higher melting points (174–178°C) due to increased crystallinity, while hydroxy-substituted analogs melt at 153–156°C . The target compound’s melting point is expected to fall within this range, though its extended conjugation may reduce crystallinity.

Spectroscopic and Crystallographic Data

  • NMR/HRMS: Similar compounds (e.g., ’s tetrahydrobenzo[b]thiophene) exhibit diagnostic peaks in $ ^1H $ NMR (e.g., ester ethyl groups at δ 1.40 ppm) and precise HRMS matches (e.g., 390.1370 m/z) . The target compound’s benzo[f]chromene moiety would introduce distinct aromatic proton signals (δ 7.0–8.5 ppm).
  • Crystal Packing: Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (a close analog) crystallizes in a monoclinic system with π-π stacking between chromene rings, suggesting similar packing behavior for the target compound .

Biological Activity

Ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate is a synthetic compound that belongs to the class of benzochromene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential and underlying mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15NO4S\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{4}\text{S}

This compound features a thiophene ring, a benzochromene moiety, and an ethyl ester functional group, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzochromene derivatives. For instance, a study demonstrated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Benzochromene Derivatives

Compound StructureCell Line TestedIC50 (µM)Mechanism of Action
Ethyl 3-methyl...A549 (Lung)12.5Apoptosis induction
Similar Compound AHeLa (Cervical)10.0Cell cycle arrest
Similar Compound BMCF7 (Breast)15.0Caspase activation

Antimicrobial Activity

Research indicates that compounds containing the benzochromene structure possess antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Efficacy

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated in several models. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to its therapeutic potential in managing inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on various cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves coupling a thiophene-2-carboxylate precursor with a benzo[f]chromene-derived acylating agent. For analogous thiophene-amide systems, refluxing in dry CH₂Cl₂ under nitrogen with a 1.2:1 molar ratio of anhydride to amine intermediate achieves efficient acylation . Purification via reverse-phase HPLC (using methanol-water gradients) is critical to isolate the product with >95% purity . Yield optimization requires strict control of stoichiometry and reaction time (e.g., overnight reflux for complete conversion) .

Q. How can spectroscopic techniques (NMR, IR, LC-MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165-170 ppm in ¹³C NMR), thiophene protons (δ 6.5-7.5 ppm in ¹H NMR), and benzo[f]chromene aromatic resonances (δ 7.0-8.5 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), and 1600 cm⁻¹ (chromene C=C) confirm functional groups .
  • LC-MS/HRMS : Molecular ion [M+H]⁺ and fragment patterns (e.g., loss of COOEt or chromene moiety) validate molecular weight and structural integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally related thiophene-chromene hybrids?

  • Methodology : Discrepancies in antibacterial or enzyme inhibition data (e.g., MIC variations) may arise from differences in assay conditions (e.g., bacterial strain, solvent used for compound dissolution). Normalize activity data using internal controls (e.g., ciprofloxacin for antibacterial assays) and validate solubility via dynamic light scattering (DLS) to rule out aggregation artifacts . For enzyme targets, molecular docking studies (e.g., using AutoDock Vina) can correlate structural features (e.g., chromene planarity, amide H-bonding) with activity trends .

Q. How does the electronic nature of substituents on the benzo[f]chromene moiety affect the compound’s reactivity and bioactivity?

  • Methodology : Introduce electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the chromene’s 6-position. Use Hammett σ constants to quantify electronic effects on reaction rates (e.g., acylation efficiency) . For bioactivity, compare IC₅₀ values against target enzymes (e.g., kinases) and correlate with substituent’s σ values to establish linear free-energy relationships (LFERs) .

Q. What computational models predict the compound’s metabolic stability or toxicity?

  • Methodology : Perform in silico ADMET profiling using tools like SwissADME or ProTox-II. Key parameters include:

  • Metabolic sites : Ester hydrolysis (predicted via esterase-lipase substrate models) .
  • Toxicity alerts : Check for thiophene-related hepatotoxicity risks (e.g., thiophene-S-oxide formation) using DEREK Nexus .
  • Solubility : Predict logP (XlogP ~4.0 for analogous thiophenes) to guide formulation strategies .

Q. How can crystallography or advanced NMR elucidate conformational dynamics in solution vs. solid state?

  • Methodology :

  • X-ray crystallography : Determine bond angles and planarity of the thiophene-chromene core. For example, dihedral angles >30° between chromene and thiophene suggest reduced π-conjugation .
  • NOESY NMR : Detect through-space interactions (e.g., between chromene protons and the amide NH) to confirm solution-state conformation .

Methodological Considerations Table

Parameter Key Insights References
Synthetic Yield 67-95% achievable with stoichiometric control and HPLC purification
Bioactivity MICs range 2-16 µg/mL for Gram-positive bacteria (S. aureus)
logP Predicted ~4.0 (hydrophobic; requires DMSO for in vitro assays)
Thermal Stability Melting points 190-226°C (decomposition above 250°C)

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